Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the thiadiazole ring, such as this one, are known to interact strongly with biological targets due to their mesoionic nature . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
It’s known that thiadiazole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
It’s known that thiadiazole derivatives can influence a variety of biochemical processes due to their broad-spectrum biological activities .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, these compounds are generally able to cross cellular membranes, which could potentially influence their bioavailability .
Result of Action
It’s known that thiadiazole derivatives can exert a broad spectrum of biological activities .
Action Environment
It’s known that the biological activity of thiadiazole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with piperidine-4-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Large-scale reactors are used, and the reaction parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality. Purification steps, including recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiadiazole chemistry.
Biology: The compound has been investigated for its antimicrobial properties, showing potential as an antimicrobial agent.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate is compared with other similar compounds, such as Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate and other thiadiazole derivatives. These compounds share structural similarities but differ in their functional groups and biological activities
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Properties
IUPAC Name |
ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-3-18-12(17)9-4-6-15(7-5-9)11(16)10-13-8(2)14-19-10/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRTWDKSGSSNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=NC(=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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